REACTION_CXSMILES
|
[C:1]1([N:7]2[C:15]([NH2:16])=[C:14]3[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(O)(=O)C.[Na]>C(Cl)Cl>[CH:17]1([NH:16][C:15]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[N:8]=[C:9]3[C:14]=2[CH:13]=[CH:12][CH:11]=[CH:10]3)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1 |^1:27|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=C2C=CC=CC2=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated under reflux conditions for 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
poured onto ice water/aqueous NaHCO3 solution 1/1
|
Type
|
EXTRACTION
|
Details
|
extracted two times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ice water/brine 1/1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting brown oil was dissolved in MeOH (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated under reflux conditions for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
WAIT
|
Details
|
left a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, iPrOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC=1N(N=C2C=CC=CC12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.7 mmol | |
AMOUNT: MASS | 206 mg | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |